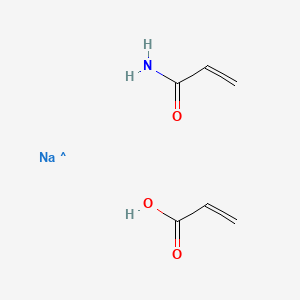
POLY(METHYL-3,3,3-TRIFLUOROPROPYLSILOXANE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(methyl-3,3,3-trifluoropropylsiloxane): is a fluorosilicone polymer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound is widely used in various industrial applications due to its excellent performance in extreme conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(methyl-3,3,3-trifluoropropylsiloxane) is typically synthesized through the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane. The polymerization process involves the use of dilithium diphenylsilanediolate as an initiator and promoters such as N,N-dimethylformamide, bis(2-methoxyethyl)ether, and 1,2-dimethoxyethane .
Industrial Production Methods: The industrial production of poly(methyl-3,3,3-trifluoropropylsiloxane) involves large-scale polymerization processes under controlled conditions to ensure consistent quality and performance. The polymer is often produced in bulk and then processed into various forms, such as liquids, gels, or elastomers, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: Poly(methyl-3,3,3-trifluoropropylsiloxane) primarily undergoes substitution reactions due to the presence of the trifluoropropyl group. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. .
Oxidation and Reduction Reactions: These reactions are less common but can be performed using standard oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of poly(methyl-3,3,3-trifluoropropylsiloxane) with enhanced properties .
Scientific Research Applications
Poly(methyl-3,3,3-trifluoropropylsiloxane) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of poly(methyl-3,3,3-trifluoropropylsiloxane) is primarily based on its unique molecular structure, which imparts high thermal stability, chemical resistance, and low surface energy. These properties enable the polymer to function effectively as a lubricant, release agent, and defoaming agent in various applications .
Comparison with Similar Compounds
Poly(methyl-3,3,3-trifluoropropylsiloxane) can be compared with other similar compounds, such as:
Poly(dimethylsiloxane): Known for its flexibility and low glass transition temperature but lacks the chemical resistance of poly(methyl-3,3,3-trifluoropropylsiloxane).
Poly(phenylmethylsiloxane): Offers higher thermal stability but is less resistant to chemical degradation compared to poly(methyl-3,3,3-trifluoropropylsiloxane).
Poly(trifluoropropylmethylsiloxane): Similar in structure but with different substituents, leading to variations in properties such as surface energy and chemical resistance.
Poly(methyl-3,3,3-trifluoropropylsiloxane) stands out due to its unique combination of high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications .
Properties
CAS No. |
115361-68-7 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)

